Convoline

CAS No.: 89783-61-9

Cat. No.: VC1687748

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89783-61-9 |

|---|---|

| Molecular Formula | C16H21NO5 |

| Molecular Weight | 307.34 g/mol |

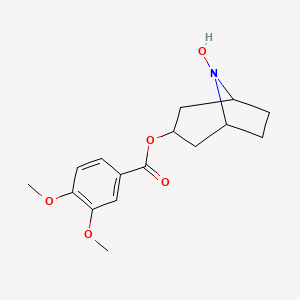

| IUPAC Name | (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate |

| Standard InChI | InChI=1S/C16H21NO5/c1-20-14-6-3-10(7-15(14)21-2)16(18)22-13-8-11-4-5-12(9-13)17(11)19/h3,6-7,11-13,19H,4-5,8-9H2,1-2H3 |

| Standard InChI Key | QKXIPWXFQDIWOM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3O)OC |

Introduction

Chemical Properties and Structure

Convoline (CAS: 89783-61-9) is a methoxybenzoic acid with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol. The compound's IUPAC name is (8-hydroxy-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate . Its chemical structure features a tropane alkaloid skeleton with a 3,4-dimethoxybenzoate moiety, which contributes to its unique pharmacological properties.

Physical and Chemical Characteristics

The compound possesses several significant physicochemical properties that influence its pharmacokinetic behavior and therapeutic efficacy. Based on computational analyses, convoline exhibits relatively moderate lipophilicity, which affects its absorption and distribution in biological systems.

Table 2.1: Physicochemical Properties of Convoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H21NO5 | |

| Molecular Weight | 307.34 g/mol | |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 307.14197277 Da |

These properties significantly influence convoline's pharmacokinetic behavior, particularly its absorption, distribution, metabolism, and excretion profiles. The moderate lipophilicity (XLogP3-AA of 2.4) suggests that convoline can cross biological membranes but may have limited aqueous solubility, which presents challenges for oral administration and bioavailability .

Related Derivatives and Analogs

Convoline acetate (CAS: 89783-62-0) represents an important derivative of convoline with potential pharmacological significance. This compound features an acetate group that modifies the parent compound's properties.

Table 2.2: Properties of Convoline Acetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H23NO6 | |

| Molecular Weight | 349.378 g/mol | |

| Exact Mass | 349.153 Da | |

| PSA | 74.30000 | |

| LogP | 2.27200 |

The structural modifications in convoline acetate appear to slightly alter its lipophilicity and polar surface area compared to the parent compound, potentially affecting its pharmacokinetic profile and therapeutic efficacy .

Natural Sources and Extraction Methods

Botanical Sources

Convoline has been reported in several species of the Convolvulaceae family, particularly in the genus Convolvulus. The compound has been specifically identified in Convolvulus subhirsutus and extracted from Convolvulus pluricaulis (also known by its taxonomic synonym Convolvulus prostratus) .

In traditional Indian medicine (Ayurveda), Convolvulus pluricaulis is commonly known as Shankhpushpi and has been used for centuries for its medicinal properties, particularly for neurological conditions . The plant is ubiquitous in the north-western regions of India and is valued for its memory-enhancing and intellect-boosting properties .

Extraction and Isolation Techniques

Researchers have employed various extraction methods to isolate convoline from plant materials. A common approach involves hydroalcoholic extraction of the whole plant of Convolvulus pluricaulis, followed by drying using a rotary flash evaporator . This method allows for efficient isolation of the bioactive compound while preserving its pharmacological properties.

The extraction process typically involves:

-

Collection and authentication of plant material

-

Drying and grinding of the plant parts

-

Extraction using a mixture of water and alcohol (hydroalcoholic extraction)

-

Concentration using rotary evaporation

-

Purification and isolation of convoline

This extraction methodology has been successfully implemented in research settings to obtain convoline for further pharmacological and formulation studies .

Pharmacological Activities

Neurological Effects

Convoline, as a constituent of Convolvulus pluricaulis, contributes to its significant neurological effects. The plant has been traditionally used for various nervous disorders, including insanity, epilepsy, hysteria, and insomnia . Modern research has identified several specific neurological activities associated with the plant and its bioactive compounds.

Anti-epileptic Activity

Convoline has demonstrated notable anti-epileptic properties, as evidenced by research on extracts from Convolvulus pluricaulis. Studies have shown that alcoholic extracts containing convoline can antagonize electrically induced convulsive seizures and tremorine-induced tremors . Additionally, methanolic extracts of stem callus, leaf callus, and the entire plant (administered at 200 mg/kg orally) provided significant protection against tonic convulsions induced by transcorneal electroshock, comparable to the standard drug phenytoin .

Neuroprotective Activity

Aqueous extracts containing convoline exhibit potent neuroprotective activity through anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms . This suggests that convoline may have potential applications in managing neurodegenerative disorders.

Anxiolytic and Antidepressant Effects

Ethyl acetate and aqueous fractions of the ethanolic extract of aerial parts of Convolvulus pluricaulis, which contain convoline, have displayed significant anxiolytic effects . These extracts increase the time spent in open arms during behavioral tests, indicating reduced anxiety levels. At higher doses, the ethyl acetate fractions also reduce neuromuscular coordination, suggesting muscle relaxant activity .

Other Biological Activities

Beyond its neurological effects, convoline contributes to several other biological activities observed in Convolvulus species:

Cardiovascular Effects

Total water-soluble fractions containing convoline cause marked and prolonged hypotension in experimental animals and inhibit myocardial activity . Ethanolic extracts exert a negative inotropic action on amphibian and mammalian myocardium and demonstrate spasmolytic activity on smooth muscles .

Metabolic Effects

Extracts containing convoline demonstrate hypolipidemic properties. When administered to cholesterol-fed gerbils, these extracts significantly reduce serum cholesterol, LDL cholesterol, triglycerides, and phospholipids after 90 days of treatment .

Formulation Challenges and Advanced Delivery Systems

Bioavailability Limitations

Convoline presents significant challenges for oral delivery due to its poor water solubility, which results in variable dissolution and limited bioavailability . These physicochemical properties restrict the compound's therapeutic potential and necessitate the development of advanced drug delivery systems to enhance its efficacy.

Solid Lipid Nanoparticles

Researchers have successfully developed solid lipid nanoparticles (SLNs) to address the bioavailability limitations of convoline. An optimized SLN formulation consisting of convoline, Acconon C-44 EP/NF, Span20, and PEG-200 has been developed to enhance penetration through lipoidal membranes and improve bioavailability .

Table 5.1: Characteristics of Convoline-Loaded Solid Lipid Nanoparticles

The development of SLN formulations represents a significant advancement in convoline delivery, potentially expanding its therapeutic applications by overcoming inherent physicochemical limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume